molecular formula C9H13N3O3 B8700101 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine

2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine

Cat. No. B8700101
M. Wt: 211.22 g/mol
InChI Key: UDBRLIGKRUMVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C9H13N3O3 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

N,N-dimethyl-2-(5-nitropyridin-2-yl)oxyethanamine

InChI

InChI=1S/C9H13N3O3/c1-11(2)5-6-15-9-4-3-8(7-10-9)12(13)14/h3-4,7H,5-6H2,1-2H3

InChI Key

UDBRLIGKRUMVCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of sodium hydride (189 mg, 4.73 mmol) in anhydrous tetrahydrofuran (2 mL) at 0° C. a solution of 2-chloro-5-nitropyridine (500 mg, 3.16 mmol) and 2-(dimethylamino)ethanol (353 mg, 3.96 mmol) in anhydrous tetrahydrofuran (4 mL) was added dropwise. The reaction was warmed to room temperature and stirred for 16 h. The THF was evaporated, and water (100 mL) and EtOAc (200 mL) were added. The aqueous layer was extracted with EtOAc (200 mL), and the organic layers combined, washed with brine, dried over sodium sulfate and concentrated to give a brown oil. Purification column chromatography on silica gel using 5% methanol/methylene chloride yielded 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine as a light yellow solid (233=mg, 35%). LC/MS (m/z): 212.2 (Ma), Rt 1.28 minutes.
Quantity
189 mg
Type
reactant
Reaction Step One
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500 mg
Type
reactant
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353 mg
Type
reactant
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2 mL
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4 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-(dimethylamino)ethanol (339 mg, 3.80 mmol) in DMF (5 mL) was added sodium bis(trimethylsilyl)amide (4.75 mL, 1M solution in THF, 4.75 mmol). The mixture was stirred at room temperature for 15 min. 2-Chloro-5-nitropyridine (500 mg, 3.16 mmol) was then added. The vial was capped and subjected to microwave irradiation (150° C. for 10 minutes). The mixture was diluted with water (250 mL) and EtOAc (250 mL). The two layers were separated, and the aqueous layer extracted two more times with EtOAc. The organic extracts were combined, washed with water and brine, dried over sodium sulfate and evaporated to give the crude material as brown oil. Purification by column chromatography on silica gel using 5% methanol/methylene chloride yielded 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine as a light yellow solid (295 mg, 44%).
Quantity
339 mg
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reactant
Reaction Step One
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4.75 mL
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reactant
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5 mL
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solvent
Reaction Step One
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500 mg
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reactant
Reaction Step Two
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250 mL
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solvent
Reaction Step Three
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250 mL
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solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Sodium hydride and oil bath heating. To a mixture of sodium hydride (189 mg, 4.73 mmol) in anhydrous tetrahydrofuran (2 mL) at 0° C. a solution of 2-chloro-5-nitropyridine (500 mg, 3.16 mmol) and 2-(dimethylamino)ethanol (353 mg, 3.96 mmol) in anhydrous tetrahydrofuran (4 mL) was added dropwise. The reaction was warmed to room temperature and stirred for 16 h. The THF was evaporated, and water (100 mL) and EtOAc (200 mL) were added. The aqueous layer was extracted with EtOAc (200 mL), and the organic layers combined, washed with brine, dried over sodium sulfate and concentrated to give a brown oil. Purification column chromatography on silica gel using 5% methanol/methylene chloride yielded 2-(5-nitropyridin-2-yloxy)-N,N-dimethylethanamine as a light yellow solid (233=mg, 35%). LC/MS (m/z): 212.2 (MH+), Rt 1.28 minutes.
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0 (± 1) mol
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Reaction Step One
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189 mg
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Reaction Step Two
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500 mg
Type
reactant
Reaction Step Two
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353 mg
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reactant
Reaction Step Two
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2 mL
Type
solvent
Reaction Step Two
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4 mL
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solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 7.93 g (50 mmol) of 2-chloro-5-nitropyridine, 4.9 g (55 mmol) of 2,2-dimethylaminoethanol and 4 g (29 mmol) of potassium carbonate in 50 mL of dimethylformamide was allowed to stand at room temperature with occasional shaking. The mixture was then poured into 200 mL of water and the resulting mixture was extracted three times with 30-mL portions of ethyl acetate. Drying over magnesium sulfate and evaporation of the solvent gave a yellowish oil.
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7.93 g
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Reaction Step One
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2,2-dimethylaminoethanol
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4.9 g
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reactant
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4 g
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reactant
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50 mL
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solvent
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200 mL
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